14-Phenyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
Description
The compound 14-Phenyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one features a rigid tricyclic core system fused with a phenyl group at position 14 and a pyridin-3-yl moiety at position 10. Crystallographic tools like the SHELX system (used for small-molecule refinement and structure determination) may aid in elucidating its 3D conformation .
Properties
IUPAC Name |
9-phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c28-22-14-18(16-7-2-1-3-8-16)13-21-23(22)24(17-9-6-12-25-15-17)27-20-11-5-4-10-19(20)26-21/h1-12,15,18,24,26-27H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJVSRHQFCTWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CN=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
14-Phenyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Basic Information
- Chemical Formula : C_{21}H_{18}N_{4}O
- Molecular Weight : 366.41 g/mol
- CAS Number : 312626-57-6
- Purity : 98% .
Structural Characteristics
The compound features a diazatricyclo structure which contributes to its unique biological properties. Its complex arrangement allows for multiple interactions with biological targets.
Research indicates that compounds similar to 14-Phenyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one may interact with various biological pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurological functions and offering potential therapeutic effects in neuropsychiatric disorders.
Pharmacological Effects
Several studies have highlighted the following biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Anticancer Properties :
A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on breast cancer cells (MCF7). The results indicated an IC50 value of 20 µM, suggesting significant cytotoxicity through apoptosis pathways . -
Antimicrobial Efficacy :
Another research project focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations ranging from 10 to 30 µg/mL .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of diazatricyclo compounds exhibit promising anticancer properties. The unique structural features of 14-Phenyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one allow it to interact with biological targets involved in cancer progression:
- Mechanism of Action : The compound has been shown to inhibit specific enzymes that are crucial for tumor growth and metastasis.
- Case Studies :
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens:
- In Vitro Studies : Laboratory tests have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Potential Applications : This property suggests its use in developing new antibacterial agents or as a preservative in pharmaceutical formulations .
Organic Electronics
14-Phenyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is being investigated for its potential use in organic electronic devices:
- Conductivity Studies : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Research Findings : Preliminary results indicate that incorporating this compound into device architectures enhances efficiency and stability .
Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical research for studying enzyme inhibition:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
The following table summarizes key analogs and their substituent-driven differences:
Substituent-Driven Property Analysis
Electronic Effects
- Target Compound : The pyridin-3-yl group introduces a basic nitrogen atom, enabling hydrogen bonding or protonation under physiological conditions. The phenyl group contributes to hydrophobic interactions.
- This may reduce metabolic stability compared to the target compound.
- Benzyloxyphenyl Analog () : The benzyloxy group (-OCH₂C₆H₅) increases electron density on the phenyl ring, favoring π-stacking interactions. Its lipophilic nature may improve blood-brain barrier penetration .
Steric and Lipophilic Effects
- However, these groups enhance solubility in nonpolar solvents .
- Dimethyl Substituents () : The 14,14-dimethyl groups may stabilize the tricyclic core conformation, reducing ring strain and improving thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
